

Benzyl (3-bromopropyl)carbamate chemical properties

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Compound of Interest

Compound Name: Carbamic acid, (3-bromopropyl)-, benzyl ester

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An In-depth Technical Guide to Benzyl (3-bromopropyl)carbamate

Introduction

Benzyl (3-bromopropyl)carbamate (CAS No. 39945-54-5) is a bifunctional organic compound widely utilized in synthetic organic chemistry.^[1] Its structure incorporates a benzyl carbamate moiety, which serves as a common protecting group for amines (Cbz or Z group), and a terminal alkyl bromide, which is an effective electrophile for alkylation reactions.^{[2][3]} This dual functionality makes it a valuable building block, particularly in the synthesis of nitrogen-containing molecules, including various pharmaceutical and biologically active compounds.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of Benzyl (3-bromopropyl)carbamate are summarized below. The compound typically appears as an off-white to pale-yellow solid or liquid, depending on purity and ambient temperature.^{[1][4]} It has limited solubility in polar solvents like methanol but is slightly soluble in chloroform and sparingly in ethyl acetate.^[1]

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	39945-54-5	[1] [4] [5]
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂	[1] [4] [6]
Molecular Weight	272.14 g/mol	[1] [5] [7]
Appearance	Off-White to Pale-Yellow Solid or Liquid	[1] [4]
Melting Point	37-39 °C	[1]
Boiling Point	379.4 ± 35.0 °C (Predicted)	[1]
Density	1.379 ± 0.06 g/cm ³ (Predicted)	[1]
Vapour Pressure	0.0 ± 0.9 mmHg at 25°C	[8]
pKa	12.27 ± 0.46 (Predicted)	[1]

Table 2: Structural and Spectroscopic Identifiers

Identifier	Value	Source(s)
IUPAC Name	benzyl (3-bromopropyl)carbamate	[4]
SMILES	C(OCC1=CC=CC=C1)(=O)NCCCCBr	[1]
InChI Key	QGTWQXTXRILXOV-UHFFFAOYSA-N	[1] [4]
¹ H-NMR (300 MHz, CDCl ₃)	δH 7.32 (5H, m), 5.15 (1H, br s), 5.06 (2H, s), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m)	[1]
¹³ C-NMR (75.5 MHz, CDCl ₃)	δC 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6	[1]

Experimental Protocols

Benzyl (3-bromopropyl)carbamate can be synthesized via several routes. The following protocols detail two common laboratory-scale methods.

Synthesis from Benzyl N-(3-hydroxypropyl)carbamate (Appel Reaction)

This method converts a primary alcohol to an alkyl bromide using triphenylphosphine and carbon tetrabromide.[\[1\]](#)

Methodology:

- Dissolve benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in 30 mL of dry tetrahydrofuran (THF).
- In a separate flask, prepare a solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in 30 mL of dry THF.
- Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of benzyl N-(3-hydroxypropyl)carbamate.
- Stir the reaction mixture at room temperature for 48 hours.
- Filter the solution to remove the insoluble triphenylphosphine oxide byproduct.
- Evaporate the filtrate under reduced pressure to obtain a residue.
- Dissolve the residue in dichloromethane (CH_2Cl_2) and wash the organic solution with water (H_2O).
- Dry the organic layer over magnesium sulfate (MgSO_4), filter, and evaporate the solvent.
- Purify the resulting oily residue by column chromatography on silica gel, eluting with a gradient from dichloromethane to methanol.
- After evaporation of the solvents, Benzyl (3-bromopropyl)carbamate is obtained as an orange oil (3.2 g, 86.4% yield).[\[1\]](#)

Synthesis from 3-Bromopropylamine Hydrobromide

This protocol involves the N-protection of 3-bromopropylamine using benzyl chloroformate.[9]

Methodology:

- Create a suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry tetrahydrofuran (THF).
- Add benzyl chloroformate (1.64 g, 9.60 mmol) to the stirred suspension at room temperature using a syringe.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add diisopropylethylamine (DIPEA) (1.6 mL, 9.20 mmol) dropwise via syringe.
- Allow the reaction to stir at 0 °C for 1 hour.
- Filter the crude reaction mixture through a pad of Celite to remove salts.
- Evaporate the solvents from the filtrate under reduced pressure.
- Purify the residue using flash chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the desired product as a liquid (1.56 g).[9]

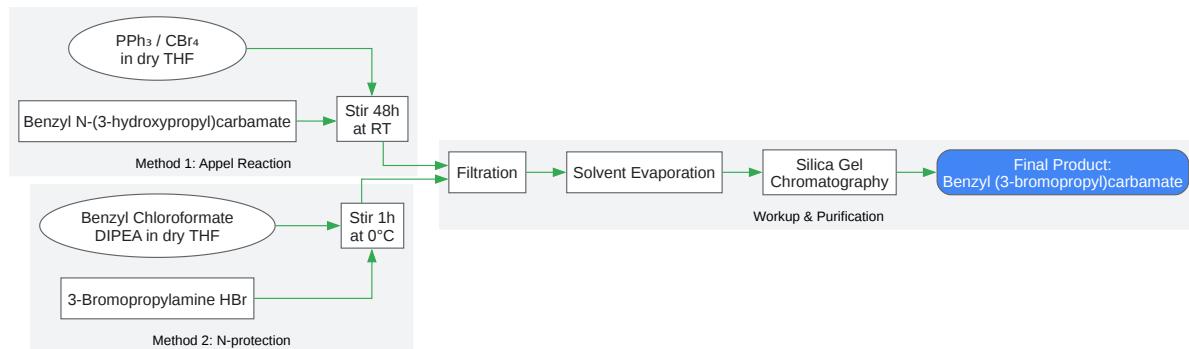


Figure 1: Synthesis and Purification Workflow

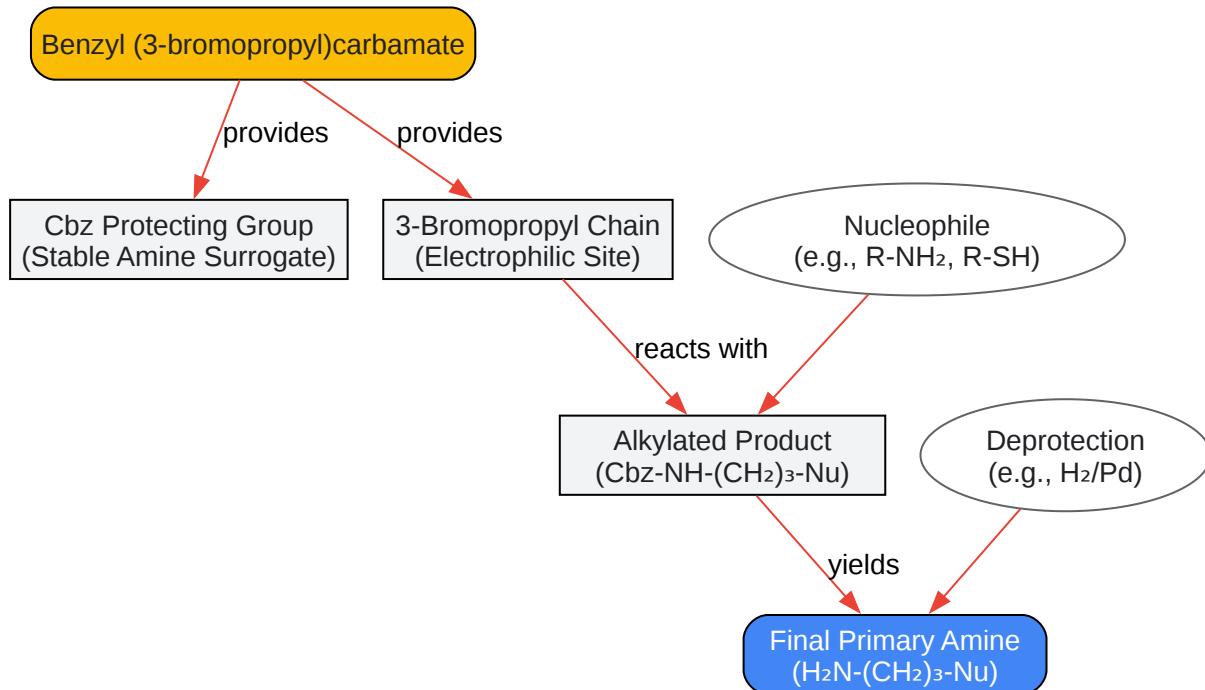


Figure 2: Logical Role in Synthesis

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